Structural Uniqueness vs. Analogs
A direct molecular comparison reveals that the target compound combines structural features from three simpler analogs, which are absent as a unified whole in any single comparator. The target compound uniquely contains a 4-chlorobenzamide core, a 4-chlorobenzyl N-substituent, and a tetrahydrofuran-2-ylmethyl N-substituent in one molecule . The closest identified analogs are N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (lacking the core 4-chloro), 4-chloro-N-(4-chlorobenzyl)benzamide (lacking the tetrahydrofuran group), and 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide (lacking the 4-chlorobenzyl group) . The presence of all three functional groups is anticipated to create a distinct interaction potential not achievable by any partial structure.
| Evidence Dimension | Presence of Key Structural Moieties |
|---|---|
| Target Compound Data | Contains 4-chlorobenzamide, 4-chlorobenzyl, and tetrahydrofuran-2-ylmethyl groups |
| Comparator Or Baseline | Comparator Set 1: N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (Missing 4-chlorobenzamide). Comparator Set 2: 4-chloro-N-(4-chlorobenzyl)benzamide (Missing tetrahydrofuran). Comparator Set 3: 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide (Missing 4-chlorobenzyl). |
| Quantified Difference | Not applicable (binary structural feature comparison). No quantitative biological data is available for the target compound or the comparators. |
| Conditions | Structural analysis based on published molecular formulas and CAS registry information. |
Why This Matters
This confirms the compound's distinct molecular identity; its complex substitution pattern suggests an interaction profile that cannot be replicated by any single analog, making proper sourcing critical for research reproducibility.
